Cudraxanthone L

Übersicht

Beschreibung

Cudraxanthone L ist eine natürliche Flavanon-Verbindung, die aus den Wurzeln der Pflanze Cudrania tricuspidata isoliert wird, die zur Familie der Moraceae gehört . Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter Antikrebs-, Entzündungshemmende und Antithrombozytenwirkungen, große Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Biologie: Cudraxanthone L zeigt signifikante biologische Aktivitäten, darunter Antikrebs-, Entzündungshemmende und Antithrombozytenwirkungen

Medizin: Seine Antikrebseigenschaften wurden in Studien mit Magenkrebszellen nachgewiesen, bei denen es die Zellviabilität, Migration und Invasion hemmt.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus :

Wirkmechanismus

Target of Action

Cudraxanthone L has been found to target key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival . In addition, this compound has been shown to inhibit human platelet aggregation .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been shown to inhibit collagen-induced human platelet aggregation, intracellular calcium mobilization, fibrinogen binding, and fibronectin adhesion . These interactions result in the suppression of platelet activities, which could potentially prevent thrombosis .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the MAPK signaling pathway and induces apoptosis via the FAS-mediated pathway . The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis, while the FAS-mediated pathway plays a key role in the induction of apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of angiogenesis, repression of cell viability in various human cancer cells, and the arrest of the S phase of the cell cycle . It also induces apoptosis in cells . These effects suggest that this compound has potential anti-cancer efficacy.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cudraxanthone L wird hauptsächlich aus den Wurzeln von Cudrania tricuspidata durch Extraktion und Reinigungsprozesse isoliert . Die Extraktion erfolgt mit Lösungsmitteln wie Methanol oder Ethanol, um den Rohextrakt zu erhalten, gefolgt von chromatographischen Techniken zur Reinigung der Verbindung .

Industrielle Produktionsmethoden: Derzeit gibt es nur begrenzte Informationen über die großtechnische industrielle Produktion von this compound. Die meisten verfügbaren Daten konzentrieren sich auf die Extraktion und Reinigung im Labormaßstab .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cudraxanthone L durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Vergleich Mit ähnlichen Verbindungen

Cudraxanthone L ist Teil einer Gruppe von isoprenylierten Xanthonen und Flavonoiden, die in Cudrania tricuspidata vorkommen . Ähnliche Verbindungen sind:

Cudraxanthone I: Zeigt zytotoxische und antioxidative Aktivitäten.

Neocyclomorusin: Bekannt für seine zytotoxischen Wirkungen auf Krebszellen.

Cudratricusxanthone A und E: Zeigen hepatoprotektive Eigenschaften.

This compound zeichnet sich durch seine potenten Antikrebs- und Antithrombozytenaktivitäten aus, was es zu einer einzigartigen und wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Eigenschaften

IUPAC Name |

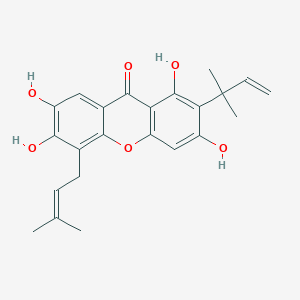

1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKPSBFBKBJJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of cudraxanthone L?

A1: this compound has been shown to exhibit inhibitory effects on mouse brain monoamine oxidase (MAO) with an IC50 value of 88.3 µM. [] Additionally, research suggests that it may play a role in inhibiting gastric cancer by regulating the MAPK signaling pathway and promoting the FAS-mediated pathway. []

Q2: What is the molecular structure of this compound?

A2: this compound is an isoprenylated tetrahydroxyxanthone. Its structure was elucidated using spectroscopic methods, including NMR and X-ray crystallography. [, ]

Q3: What is the source of this compound?

A3: this compound is a natural product isolated from the root bark of the Cudrania tricuspidata plant, also known as the Chinese mulberry. [, ]

Q4: Are there any other xanthones found in Cudrania tricuspidata?

A4: Yes, several other prenylated xanthones have been isolated from Cudrania tricuspidata, including cudratricusxanthone A, isocudraxanthone K, cudraxanthone B, cudraxanthone H, and macluraxanthone B. [] Some of these compounds have also demonstrated biological activities, such as antibacterial effects. []

Q5: How does the structure of this compound relate to its activity?

A5: While the exact structure-activity relationship (SAR) of this compound has not been fully elucidated, it is known that modifications in the isoprenylation pattern of xanthones can significantly influence their biological activity. [] Further research is needed to determine the specific structural features of this compound responsible for its MAO inhibitory and anticancer properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)